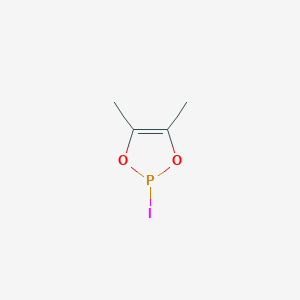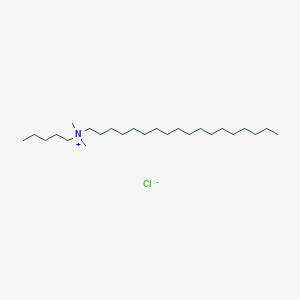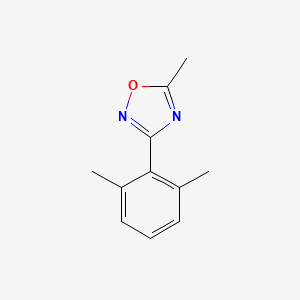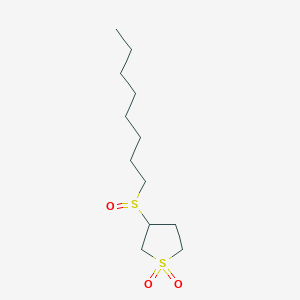
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The compound also features an octylsulfinyl group and two oxygen atoms, making it a sulfone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .
Aplicaciones Científicas De Investigación
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler sulfone derivative without the octylsulfinyl group.
Thiophene 1-oxides: Compounds with a single oxygen atom bonded to the sulfur atom.
Sulfolane: A related sulfone compound with a different ring structure.
Uniqueness
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1
Propiedades
Número CAS |
87947-59-9 |
|---|---|
Fórmula molecular |
C12H24O3S2 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
3-octylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3 |
Clave InChI |
LVQLIPAPFDQCOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
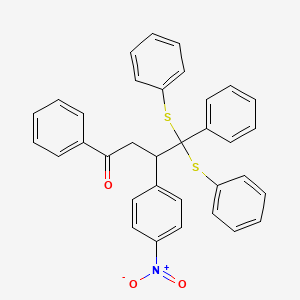
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)

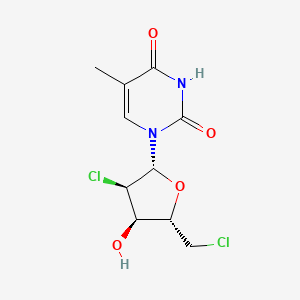
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
